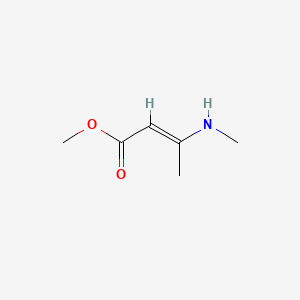
メチル 3-メチルアミノクロトネート
概要
説明
Methyl 3-(methylamino)but-2-enoate is an organic compound with the molecular formula C6H11NO2. It is characterized by the presence of a methylamino group attached to a butenoate ester. This compound is used in various chemical reactions and has applications in scientific research.
科学的研究の応用
Methyl 3-(methylamino)but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
作用機序
Mode of Action
It has been used as an intermediate in the synthesis of analogues to other compounds, suggesting that it may interact with its targets in a similar manner .
Biochemical Pathways
It has been used in the synthesis of 4-aryl-1,4-dihydropyridines, which are known to have potential calcium channel blocking activity
Result of Action
As it has been used in the synthesis of compounds with potential calcium channel blocking activity
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-(methylamino)but-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of Methyl 3-(methylamino)but-2-enoate involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature and pressure, are carefully monitored to maximize yield and purity .
化学反応の分析
Types of Reactions
Methyl 3-(methylamino)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
類似化合物との比較
Similar Compounds
- Methyl 3-aminobut-2-enoate
- Methyl 3-(dimethylamino)but-2-enoate
- Ethyl 3-(methylamino)but-2-enoate
Uniqueness
Methyl 3-(methylamino)but-2-enoate is unique due to its specific structural features, such as the presence of a methylamino group and a butenoate ester. These features contribute to its distinct reactivity and applications in various fields .
生物活性
Methyl 3-(methylamino)but-2-enoate, also known as methyl 3-(methylamino)-2-butenoate, is an organic compound with a structure that suggests potential biological activity. Its chemical formula is C6H11NO2, and it features a methylamino group which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C6H11NO2
- Molecular Weight : 129.16 g/mol
- SMILES Notation :
COC(/C=C(NC)/C)=O - InChI Key : QAKYFFYZPIPLDN-PLNGDYQASA-N
The presence of the methylamino group in its structure indicates that it may interact with biological systems in a manner similar to other amino-containing compounds.
Methyl 3-(methylamino)but-2-enoate has been studied for its potential interactions with various biological targets:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Antioxidant Properties : The compound's structure implies possible antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases .
- Enzyme Inhibition : There is potential for this compound to act as an inhibitor of certain enzymes involved in metabolic pathways, although specific targets have yet to be conclusively identified.
Case Studies and Research Findings
A review of available literature highlights several key studies that provide insights into the biological activity of methyl 3-(methylamino)but-2-enoate:
-
Synthesis and Biological Evaluation :
- A study conducted by researchers at the University of Groningen explored the synthesis of various derivatives of methyl 3-(methylamino)but-2-enoate and their biological evaluations. The results indicated that certain derivatives exhibited enhanced antibacterial activity compared to the parent compound .
-
Potential Drug Development :
- Research published in pharmaceutical journals has identified methyl 3-(methylamino)but-2-enoate as a lead compound for developing new drugs targeting bacterial infections. Its structural analogs showed promising results in preliminary screenings against resistant bacterial strains.
- Toxicological Studies :
Data Table: Summary of Biological Activities
特性
IUPAC Name |
methyl (E)-3-(methylamino)but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(7-2)4-6(8)9-3/h4,7H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKYFFYZPIPLDN-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














